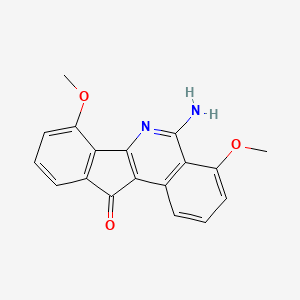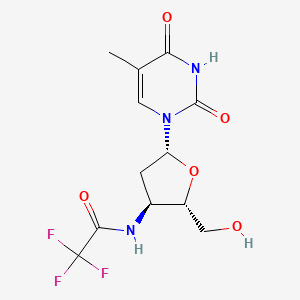
Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Trifluoroacetylamino-3’-deoxythymidine (3’-Trifluoroacetylamino-3’-dT) is a modified nucleoside analog. It is structurally similar to thymidine, a nucleoside component of DNA, but with a trifluoroacetylamino group attached to the 3’ position. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of research, including medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Trifluoroacetylamino-3’-dT typically involves the trifluoroacetylation of 3’-amino-3’-deoxythymidine. The process can be summarized as follows:
Starting Material: 3’-Amino-3’-deoxythymidine.
Reagent: Trifluoroacetic anhydride (TFAA).
Solvent: Anhydrous dichloromethane (DCM).
Catalyst: Pyridine.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
The reaction proceeds as follows: [ \text{3’-Amino-3’-deoxythymidine} + \text{TFAA} \rightarrow \text{3’-Trifluoroacetylamino-3’-dT} + \text{Acetic acid} ]
Industrial Production Methods
Industrial production of 3’-Trifluoroacetylamino-3’-dT follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Precise control of reaction conditions (temperature, pressure, and time) to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3’-Trifluoroacetylamino-3’-dT undergoes various chemical reactions, including:
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions to yield 3’-amino-3’-deoxythymidine.
Substitution: The trifluoroacetyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 3’-Amino-3’-deoxythymidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
3’-Trifluoroacetylamino-3’-dT has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents.
Molecular Biology: It serves as a probe in DNA sequencing and labeling studies.
Biochemistry: It is used to study enzyme-substrate interactions and nucleic acid modifications.
Pharmaceutical Industry: It is investigated for its potential therapeutic applications in treating viral infections and cancer.
Mechanism of Action
The mechanism of action of 3’-Trifluoroacetylamino-3’-dT involves its incorporation into DNA during replication. The trifluoroacetyl group can interfere with the normal base-pairing and enzymatic processes, leading to the inhibition of DNA synthesis. This can result in the termination of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
3’-Amino-3’-deoxythymidine: The parent compound without the trifluoroacetyl group.
3’-Fluoro-3’-deoxythymidine: A fluorinated analog with different chemical properties.
3’-Azido-3’-deoxythymidine (AZT): An antiviral agent used in the treatment of HIV.
Uniqueness
3’-Trifluoroacetylamino-3’-dT is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and lipophilicity, making it a valuable tool in medicinal chemistry and molecular biology research.
Properties
CAS No. |
132149-28-1 |
|---|---|
Molecular Formula |
C12H14F3N3O5 |
Molecular Weight |
337.25 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetamide |
InChI |
InChI=1S/C12H14F3N3O5/c1-5-3-18(11(22)17-9(5)20)8-2-6(7(4-19)23-8)16-10(21)12(13,14)15/h3,6-8,19H,2,4H2,1H3,(H,16,21)(H,17,20,22)/t6-,7+,8+/m0/s1 |
InChI Key |
NOFSEFRXBUPPDX-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=O)C(F)(F)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



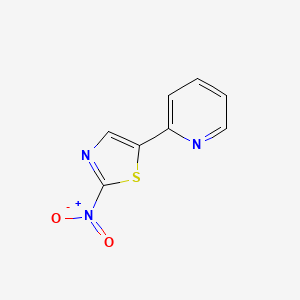
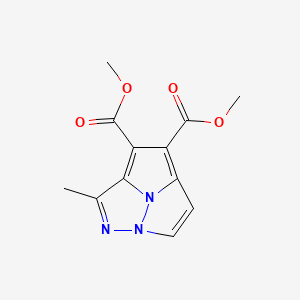
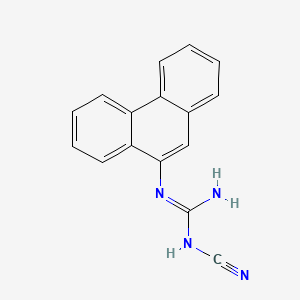
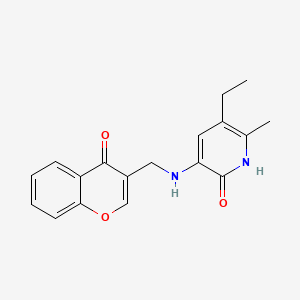
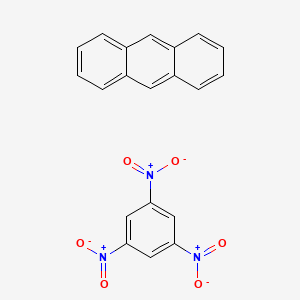
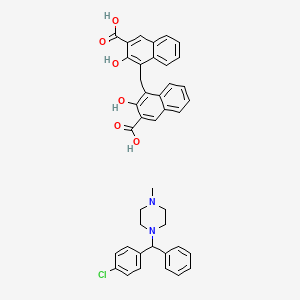

![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
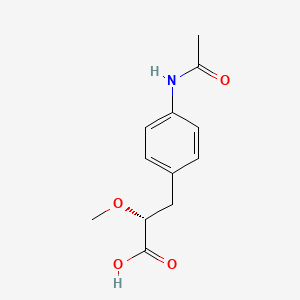
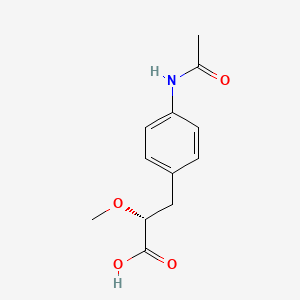
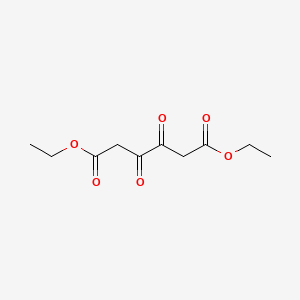
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
